tert-Butyl (2-aminoethyl)(benzyl)carbamate
Overview
Description
tert-Butyl (2-aminoethyl)(benzyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is also known by its systematic name, (2-Aminoethyl)-benzyl carbamic acid tert-butyl ester .
Mechanism of Action
Pharmacokinetics
For instance, the compound has a predicted density of 1.1±0.1 g/cm³, a boiling point of 362.3±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . These properties could influence its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(benzyl)carbamate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-aminoethyl)(benzyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with (2-aminoethyl)benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-aminoethyl)(benzyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield (2-aminoethyl)benzylamine and tert-butanol.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Acidic Hydrolysis: Trifluoroacetic acid is commonly used to remove the tert-butyl group.
Basic Hydrolysis: Sodium hydroxide can also be used for hydrolysis under basic conditions.
Major Products Formed
Hydrolysis Products: (2-Aminoethyl)benzylamine and tert-butanol.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-aminoethyl)(benzyl)carbamate is widely used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted reactions at the amine site .
Biology
In biological research, the compound is used to modify biomolecules, aiding in the study of protein functions and interactions .
Medicine
In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-aminoethyl)carbamate: Similar structure but lacks the benzyl group.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of the benzyl group.
tert-Butyl (4-methylpyridin-2-yl)carbamate: Contains a pyridine ring instead of the benzyl group.
Uniqueness
tert-Butyl (2-aminoethyl)(benzyl)carbamate is unique due to its combination of the tert-butyl and benzyl groups, which provide both stability and ease of removal. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-benzylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJZHRLYRSRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375439 | |
Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152193-00-5 | |
Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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